4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine
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Overview
Description
4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine is a heterocyclic compound that features a morpholine ring fused to an imidazo[1,2-a]pyrimidine core with a chlorine substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloroimidazo[1,2-a]pyrimidine with morpholine in the presence of a suitable base and solvent . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine core can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents such as dimethylformamide or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents at the 5-position, while oxidation and reduction reactions can lead to changes in the functional groups attached to the core structure .
Scientific Research Applications
4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine: Similar structure with a thiazole ring instead of an imidazole ring.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core but differ in the fused ring system.
Uniqueness
4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine is unique due to its specific substitution pattern and the presence of the morpholine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
89099-89-8 |
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Molecular Formula |
C10H11ClN4O |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
4-(5-chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine |
InChI |
InChI=1S/C10H11ClN4O/c11-8-7-9(14-3-5-16-6-4-14)13-10-12-1-2-15(8)10/h1-2,7H,3-6H2 |
InChI Key |
SEJJLSFZFCIVKF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=NC=CN3C(=C2)Cl |
Origin of Product |
United States |
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